molecular formula C16H11N3O3S B3008422 2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 955189-48-7

2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No. B3008422
CAS RN: 955189-48-7
M. Wt: 325.34
InChI Key: BZXRYGLEBGWFEF-UHFFFAOYSA-N
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Description

The compound “2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several heterocyclic moieties, including a thiophene ring, an oxadiazole ring, and an isoindoline dione structure .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of conjugated pi systems in the heterocyclic rings. The electron-rich heteroatoms (oxygen, nitrogen, and sulfur) may also participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich heteroatoms and the conjugated pi system. It might undergo reactions like electrophilic aromatic substitution, nucleophilic addition, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar heteroatoms and conjugated systems could enhance its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary targets of this compound are the dopamine receptor D2 and acetylcholinesterase (AChE) . These receptors play crucial roles in the nervous system. The dopamine receptor D2 is involved in motor control, reward, and reinforcement, while AChE is a key enzyme involved in the termination of nerve transmission at cholinergic synapses .

Mode of Action

This compound interacts with its targets by binding to their allosteric sites . In the case of the dopamine receptor D2, it modulates the receptor’s activity, potentially influencing motor control and reward mechanisms . For AChE, the compound acts as an inhibitor, preventing the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh), thus prolonging the action of ACh at cholinergic synapses .

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 and AChE affects several biochemical pathways. By modulating the activity of the dopamine receptor D2, it can influence the dopaminergic pathways involved in motor control and reward . By inhibiting AChE, it affects the cholinergic pathway, leading to an increase in the levels of ACh, a neurotransmitter associated with memory and learning .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been predicted in silico . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. By modulating the dopamine receptor D2, it could potentially influence behaviors associated with this receptor, such as motor control and reward . By inhibiting AChE, it could potentially enhance cognitive function by increasing the levels of ACh .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science, and optimizing its synthesis process .

properties

IUPAC Name

2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-22-13)12-6-3-9-23-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXRYGLEBGWFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

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